3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid
Overview
Description
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is an organic compound with the molecular formula C14H13NO3S It is characterized by the presence of a phenyl group, a thiophene ring, and an amino acid backbone
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential role in Suzuki–Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
Its potential role in Suzuki–Miyaura cross-coupling reactions suggests it may contribute to the synthesis of various organic compounds .
Action Environment
The efficacy and stability of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid typically involves the following steps:
Formation of the Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with 3-Phenyl-2-amino-propionic acid in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Purification is typically achieved through recrystallization or chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2)
Major Products:
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: Potential use in designing new pharmaceuticals due to its unique structural features.
Biological Probes: Used in studying enzyme interactions and protein binding.
Industry:
Materials Science: Component in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
3-Phenyl-2-amino-propionic acid: Lacks the thiophene-2-carbonyl group.
Thiophene-2-carboxylic acid: Lacks the phenyl and amino acid moieties.
Phenylalanine: Similar amino acid structure but lacks the thiophene ring.
Uniqueness: 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is unique due to the combination of a phenyl group, a thiophene ring, and an amino acid backbone, which imparts distinct chemical and biological properties not found in simpler analogs.
This compound’s unique structure allows for diverse applications across multiple scientific disciplines, making it a valuable subject of study.
Properties
IUPAC Name |
3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYIRFIBDUAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803030-67-2 | |
Record name | 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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